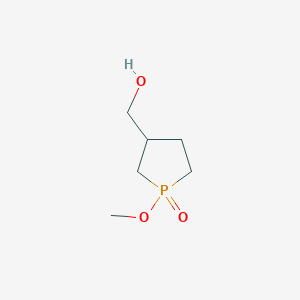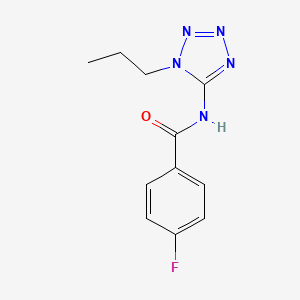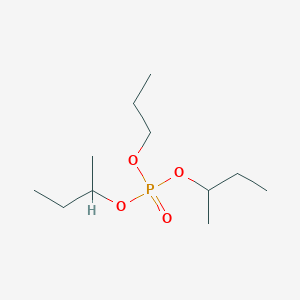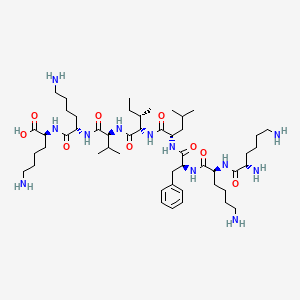
2,6-Dipropyldecahydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dipropyldecahydronaphthalene is an organic compound belonging to the class of decahydronaphthalenes It is characterized by the presence of two propyl groups attached to the 2nd and 6th positions of the decahydronaphthalene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dipropyldecahydronaphthalene typically involves the hydrogenation of 2,6-Dipropylnaphthalene. The hydrogenation process is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction conditions are carefully controlled to ensure complete hydrogenation of the naphthalene ring to form the decahydronaphthalene structure.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product. The use of continuous flow reactors also enhances the safety and efficiency of the production process.
化学反応の分析
Types of Reactions
2,6-Dipropyldecahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate any remaining unsaturated bonds in the molecule.
Substitution: Halogenation or nitration reactions can introduce halogen or nitro groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as Pd/C or PtO2.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Fully hydrogenated decahydronaphthalene derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
科学的研究の応用
2,6-Dipropyldecahydronaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other industrial compounds.
作用機序
The mechanism of action of 2,6-Dipropyldecahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2,6-Diisopropylnaphthalene: A similar compound with isopropyl groups instead of propyl groups.
2,6-Dimethylnaphthalene: Another related compound with methyl groups at the 2nd and 6th positions.
2,6-Dicarboxynaphthalene: Contains carboxyl groups at the 2nd and 6th positions.
Uniqueness
2,6-Dipropyldecahydronaphthalene is unique due to its fully hydrogenated decahydronaphthalene ring system and the presence of propyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
648903-21-3 |
|---|---|
分子式 |
C16H30 |
分子量 |
222.41 g/mol |
IUPAC名 |
2,6-dipropyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C16H30/c1-3-5-13-7-9-16-12-14(6-4-2)8-10-15(16)11-13/h13-16H,3-12H2,1-2H3 |
InChIキー |
LBGZGTKFDYZUJW-UHFFFAOYSA-N |
正規SMILES |
CCCC1CCC2CC(CCC2C1)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-tert-Butyl-4-[2-(4-ethenylphenyl)ethenyl]benzene](/img/structure/B12582654.png)
![4-[(4-tert-Butyl-2,6-dimethylphenoxy)methyl]pyridine](/img/structure/B12582660.png)
![Cyclohexanecarboxamide, N-[2-[(4-hydroxyphenyl)thio]ethyl]-](/img/structure/B12582664.png)

![1-(Dimethoxyphosphoryl)ethyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B12582673.png)

![4-{[(1R)-2-Hydroxy-1-phenylethyl]amino}pent-3-en-2-one](/img/structure/B12582680.png)

![1-[(2S,3R,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione](/img/structure/B12582700.png)
![4-[(R)-Ethenesulfinyl]-1-fluoro-2-methylbenzene](/img/structure/B12582701.png)

![2-Ethoxy-N-methyl-6-{(E)-[2-(methylamino)phenyl]diazenyl}acridin-9-amine](/img/structure/B12582710.png)
![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B12582719.png)
